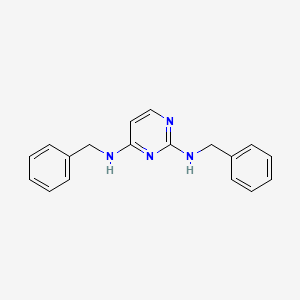

![molecular formula C₁₄H₁₉N₅O₅ B1144776 [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate CAS No. 97845-72-2](/img/structure/B1144776.png)

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate” is a pharmaceutical impurity standard with the empirical formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.33. It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) .

Molecular Structure Analysis

The SMILES string for this compound isCC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12 . This provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available from the search results. Physical And Chemical Properties Analysis

The compound has an assay of ≥90.0% (HPLC), and it is suitable for techniques such as HPLC and gas chromatography (GC). It has ≤10.0% HPLC impurities, ≤5% related solvents, and ≤5% water . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Antiviral Drug Development

6-oxo-famciclovir is a key intermediate in the synthesis of Penciclovir , an antiviral drug. It is particularly effective against herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound undergoes rapid hydrolysis and oxidation in humans to yield Penciclovir, which inhibits viral DNA polymerase, thereby preventing viral replication .

Enzymatic Study and Drug Metabolism

The oxidation of 6-oxo-famciclovir by aldehyde oxidase is an important reaction in drug metabolism. Studies have shown that this oxidation process is catalyzed by molybdenum hydroxylase, aldehyde oxidase, in human liver cytosol. This research is crucial for understanding the metabolic pathways of antiviral drugs and for developing more effective treatments .

Comparative Pharmacokinetics

Research involving 6-oxo-famciclovir spans across various species, including humans, guinea pigs, rabbits, and rats. Comparative pharmacokinetic studies help in understanding how different species metabolize the drug, which is essential for preclinical trials and safety assessments .

Biocatalysis in Pharmaceutical Synthesis

Biocatalytic methods are employed in the synthesis of antiviral agents like Penciclovir. 6-oxo-famciclovir can be produced through biocatalytic routes, offering a mild, highly selective, and environmentally benign strategy for pharmaceutical production. This approach is significant for sustainable mass production of antiviral drugs .

Aldehyde Oxidase Inhibitor Studies

Inhibitor studies involving aldehyde oxidase provide insights into the enzyme’s role in drug metabolism. By understanding how inhibitors affect the oxidation of 6-oxo-famciclovir, researchers can develop strategies to modulate drug action and reduce potential side effects .

Drug Activation Studies

6-oxo-famciclovir is a prodrug that requires activation to become pharmacologically active. Studies on its activation process are vital for optimizing drug design and improving therapeutic efficacy. The knowledge gained from these studies can lead to the development of new drugs with better activation profiles .

Mécanisme D'action

Target of Action

6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway affected by 6-oxo-famciclovir involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .

Pharmacokinetics

Famciclovir, the prodrug of 6-oxo-famciclovir, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of 6-oxo-famciclovir’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .

Action Environment

The action of 6-oxo-famciclovir can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .

Propriétés

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQURMIWGELPUHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate | |

CAS RN |

97845-72-2 |

Source

|

| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

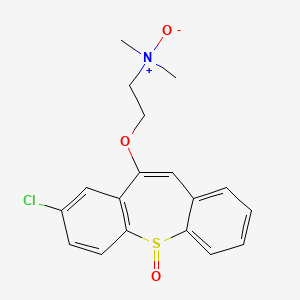

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)